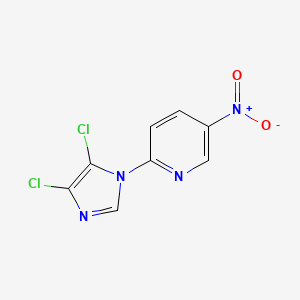

![molecular formula C17H14F3N3O B2652183 2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 1825543-62-1](/img/structure/B2652183.png)

2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a switchable RAFT agent for controlled radical polymerization . The neutral form is well-suited for polymerization of vinyl esters and vinyl amides (LAMs), and the protonated form is well-suited for styrenes acrylates and methacrylates (MAMs) .

Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

The compound is a switchable RAFT agent for controlled radical polymerization . The neutral form is well-suited for polymerization of vinyl esters and vinyl amides (LAMs), and the protonated form is well-suited for styrenes acrylates and methacrylates (MAMs) .Physical And Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) and its intermediates, which this compound is a derivative of, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

The chemical compound 2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide serves as a foundational structure in the synthesis of various heterocyclic compounds, demonstrating its significant utility in organic chemistry research. For example, it can act as an intermediate in the formation of pyridones from enamine ketones and cyanoacetamide, highlighting its role in facilitating complex molecular constructions (Junek et al., 1971). Furthermore, its derivatives have been explored for their potential in non-linear optical (NLO) applications and molecular docking studies, particularly in the context of anticancer activity, indicating its broader implications in material science and pharmacology (Jayarajan et al., 2019).

Medicinal Chemistry and Drug Design

In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. Specifically, studies on related structures have explored their use in targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) for imaging of reactive microglia, offering insights into neuroinflammation in vivo (Horti et al., 2019). This research underscores the compound's relevance in developing diagnostic tools for neuropsychiatric disorders.

Catalysis and Material Science

This compound and its analogs have been part of studies focusing on catalysis, such as in the hydrogenation of aromatic substrates using Rh nanoparticles stabilized by N-Heterocyclic Carbenes (NHC), showcasing its utility in facilitating chemical transformations (Martinez-Espinar et al., 2017). Such research not only contributes to the fundamental understanding of catalytic processes but also to the development of more efficient and selective synthetic methodologies.

Environmental and Energy Applications

Additionally, pyridine derivatives, closely related to this compound, have been evaluated for their role in dye-sensitized solar cells (DSSCs), illustrating the compound's potential impact on renewable energy technologies. The investigation into these derivatives as additives in bromide/tribromide electrolyte for DSSCs marks a step towards optimizing the efficiency and performance of solar energy devices (Bagheri et al., 2015).

Orientations Futures

The demand for TFMP derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions of this compound could be in the development of new agrochemical and pharmaceutical compounds.

Propriétés

IUPAC Name |

2-cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O/c1-11(2)23(15-5-3-4-13(9-15)17(18,19)20)16(24)12-6-7-22-14(8-12)10-21/h3-9,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQGFSATSQRQMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC(=C1)C(F)(F)F)C(=O)C2=CC(=NC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

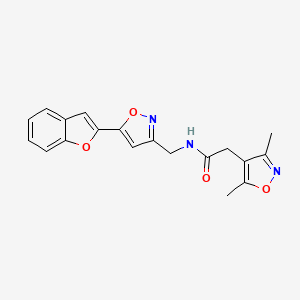

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-nitrobenzamide](/img/structure/B2652100.png)

amine dihydrochloride](/img/structure/B2652101.png)

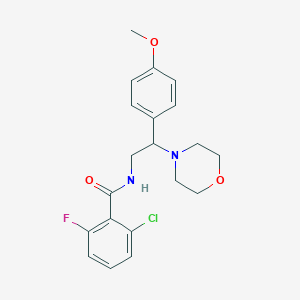

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2652103.png)

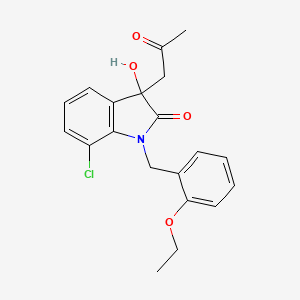

![2-chloro-N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2652105.png)

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2652107.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2652112.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2652115.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2652116.png)

![4-Cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2652118.png)

![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide](/img/structure/B2652120.png)